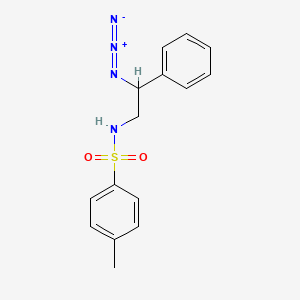
Benzenesulfonamide, N-(2-azido-2-phenylethyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(2-azido-2-phenylethyl)-4-methyl- is a chemical compound with a complex structure that includes a benzenesulfonamide group, an azido group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-azido-2-phenylethyl)-4-methyl- typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-azido-2-phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2-azido-2-phenylethyl)-4-methyl- can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, N-(2-azido-2-phenylethyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2-azido-2-phenylethyl)-4-methyl- involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-(2-azido-2-phenylethyl)-4-chloro-
- Benzenesulfonamide, N-(2-azido-2-phenylethyl)-4-fluoro-
Uniqueness
Benzenesulfonamide, N-(2-azido-2-phenylethyl)-4-methyl- is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs. The methyl group can affect the compound’s lipophilicity, potentially altering its interaction with biological membranes and proteins.
This detailed article provides a comprehensive overview of Benzenesulfonamide, N-(2-azido-2-phenylethyl)-4-methyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
175086-37-0 |
|---|---|
Molecular Formula |
C15H16N4O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(2-azido-2-phenylethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16N4O2S/c1-12-7-9-14(10-8-12)22(20,21)17-11-15(18-19-16)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3 |
InChI Key |
WUUGXKDDVAJWAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















